![molecular formula C17H18ClFN2O3S B4389177 N-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4389177.png)
N-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Overview
Description
N-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, an ethyl group, and a fluorophenyl sulfonyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For example, the chloro group on the phenyl ring can be introduced through a nucleophilic substitution reaction.
Amidation Reactions: The formation of the glycinamide backbone involves amidation reactions, where an amine reacts with a carboxylic acid derivative.
Sulfonylation Reactions:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis, suggesting potential for antibiotic development. The presence of halogen substituents enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial membranes.
1.2 Anticancer Properties
The compound has been investigated for its anticancer activities, particularly in targeting specific cancer cell lines. The unique combination of substituents in its structure may facilitate selective binding to receptors involved in cancer proliferation pathways. This selectivity could lead to reduced side effects compared to traditional chemotherapeutics .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Glycinamide Backbone : Utilizing glycine derivatives as starting materials.
- Introduction of Halogen Substituents : Employing halogenation reactions to introduce chlorine and fluorine atoms.
- Sulfonation Reactions : Incorporating sulfonyl groups to enhance biological activity and solubility.
Optimizing these synthetic routes can improve yield and purity while adhering to green chemistry principles .
Case Studies
Study Reference | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Mycobacterium smegmatis, indicating potential as an antibiotic candidate. |
Study 2 | Anticancer Properties | Showed selective receptor binding leading to reduced proliferation in specific cancer cell lines. |
Study 3 | Synthesis Techniques | Detailed multi-step synthesis with a focus on optimizing environmental impact through sustainable practices. |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N~1~-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide
Uniqueness
N-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is unique due to the presence of the fluorophenyl sulfonyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs.
Biological Activity
N-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and metabolic characteristics, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 472.98 g/mol
- LogP : 5.203 (indicating lipophilicity)
- Polar Surface Area : 32.329 Ų
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various N-substituted phenyl compounds, including glycinamides. The compound was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Effective |
Methicillin-resistant S. aureus (MRSA) | Highly effective |
Escherichia coli | Moderate effectiveness |
Candida albicans | Moderately effective |
In a study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, compounds with halogenated substituents showed promising activity against Gram-positive bacteria due to their lipophilicity, which facilitates membrane penetration . The presence of the 4-fluorophenyl sulfonyl group in this glycinamide enhances its antimicrobial properties by increasing interaction with bacterial cell membranes.
Anticancer Activity
The anticancer properties of similar compounds have also been explored. For example, fluorinated derivatives have demonstrated antiproliferative effects against lung and breast cancer cell lines. The mechanism of action is believed to involve the inhibition of critical pathways in cancer cell proliferation and survival .
In vitro studies indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl rings significantly influenced the biological activity.
Metabolic Studies
Metabolism studies are crucial for understanding the pharmacokinetics of new compounds. In vitro metabolism of similar compounds revealed extensive metabolic pathways involving cytochrome P450 enzymes. For instance, in rat liver microsomes, major metabolites were identified as S-oxides . Such metabolic pathways can affect the bioavailability and efficacy of the compound.
Case Studies
- Antimicrobial Efficacy : A study reported that N-(substituted phenyl)-2-chloroacetamides were effective against S. aureus and MRSA due to their ability to disrupt bacterial cell membranes .
- Anticancer Potential : Research on fluorinated derivatives indicated significant inhibition of cancer cell growth, with some compounds showing anti-angiogenic properties alongside their cytotoxic effects .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[ethyl-(4-fluorophenyl)sulfonylamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-3-21(25(23,24)15-8-6-14(19)7-9-15)11-17(22)20-16-10-13(18)5-4-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLBCSIUCDHMSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC(=C1)Cl)C)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.